Phenol, 3-fluoro-, methylcarbamate
Description
Contextualization of Phenol (B47542), 3-fluoro-, methylcarbamate within the Family of Halogenated Carbamic Acid Esters
Phenol, 3-fluoro-, methylcarbamate, also known as 3-fluorophenyl methylcarbamate, belongs to the broader family of halogenated carbamic acid esters. Carbamates are organic compounds characterized by the functional group R₂NC(O)OR', which is an ester of carbamic acid (NH₂COOH). wikipedia.org The defining feature of halogenated carbamates is the presence of one or more halogen atoms on the aryl or alkyl moieties of the molecule.
In the case of this compound, a fluorine atom is substituted at the meta-position (position 3) of the phenyl ring. This specific placement of the fluorine atom distinguishes it from other halogenated isomers and significantly influences its electronic properties and reactivity. The carbamate (B1207046) functional group itself is known to be a stable and versatile chemical entity, often employed in various applications due to its chemical and proteolytic stability. acs.org
Historical Trajectory and Evolution of Research on Substituted Phenyl Carbamates
The study of substituted phenyl carbamates has a history rooted in the development of pesticides and other biologically active compounds. Carbamate pesticides were first introduced in the 1950s and saw increased use as replacements for organochlorine pesticides. nih.gov Research into N-phenyl carbamates, such as chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl) carbamate), which was introduced in 1951, has been extensive. researchgate.net These early investigations were largely driven by agricultural applications, focusing on their efficacy as herbicides and sprout suppressants. researchgate.net
Over time, the focus of research has expanded to explore the broader chemical and biological implications of substitutions on the phenyl ring. This includes investigations into their degradation pathways, environmental impact, and potential for toxic breakdown products like anilines. researchgate.net The evolution of analytical techniques has further enabled more detailed studies of the structure-activity relationships within this class of compounds.
Fundamental Academic Significance of Fluorine Substitution in Aromatic Carbamate Scaffolds
The introduction of fluorine into aromatic carbamate scaffolds holds fundamental academic significance due to the unique properties of the fluorine atom. Fluorine is the most electronegative element, and its substitution onto an aromatic ring can profoundly alter the molecule's electronic and steric properties. numberanalytics.com This has several key consequences:
Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. numberanalytics.comresearchgate.net Fluorine substitution can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and affecting chemical reactivity. numberanalytics.com
Metabolic Stability: Replacing a hydrogen atom with fluorine can block metabolic hydroxylation at that position due to the higher bond energy of the C-F bond compared to the C-H bond. nih.gov This can lead to increased metabolic stability, a desirable property in medicinal chemistry. nih.gov
Conformational Influence: The small size of the fluorine atom, combined with its electronic effects, can influence the preferred conformation of the molecule. researchgate.net This can be critical for its interaction with biological targets.
Lipophilicity and Bioavailability: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its bioavailability. researchgate.net
These fundamental effects make fluorine substitution a powerful tool for fine-tuning the properties of aromatic carbamates for specific research and application purposes.
Current State of Academic Inquiry Pertaining to this compound
Current academic inquiry into this compound is primarily situated within the broader context of research on fluorinated organic compounds and their potential applications. While specific, in-depth studies solely focused on this compound are not extensively documented in readily available literature, its chemical structure suggests its relevance to several active research areas. These include:
Agrochemical Research: As a substituted phenyl carbamate, it shares structural similarities with known pesticides and herbicides. Research may be ongoing to evaluate its potential biological activity in this domain.
Medicinal Chemistry: The presence of the fluorophenyl group makes it a candidate for studies exploring enzyme inhibition, particularly of enzymes like acetylcholinesterase, a common target for carbamate insecticides. wikipedia.org The metabolic stability conferred by the fluorine atom is also a point of interest.
Materials Science: Fluorinated compounds are of interest in the development of new materials with specific properties. numberanalytics.com
Synthetic Chemistry: The synthesis and reactivity of fluorinated carbamates are of academic interest for developing new synthetic methodologies.
It is important to note that many suppliers of this chemical provide it for early discovery research, indicating its use in exploratory studies rather than large-scale applications. sigmaaldrich.com
Scope and Objectives of Academic Investigations into this compound
The primary objectives of academic investigations involving this compound would likely encompass the following:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. Thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) is crucial to confirm its structure and purity.
Physicochemical Property Determination: Quantifying key properties such as solubility, lipophilicity (LogP), and pKa to understand its behavior in different environments.
Structure-Activity Relationship (SAR) Studies: Investigating how the position and number of fluorine substituents on the phenyl ring, as well as modifications to the carbamate moiety, affect its biological activity or material properties.
Mechanistic Studies: Elucidating the mechanism of action if the compound exhibits biological activity, for example, by studying its interaction with specific enzymes or receptors.
Degradation and Stability Studies: Assessing the chemical and metabolic stability of the compound under various conditions to understand its persistence and potential degradation products.
These investigations are fundamental to building a comprehensive understanding of this specific fluorinated carbamate and its potential utility in various scientific disciplines.
Properties
IUPAC Name |
3-fluorophenol;methylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMRPDMKKUSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)O.C1=CC(=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724146 | |
| Record name | Methylcarbamic acid--3-fluorophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-48-6 | |
| Record name | Methylcarbamic acid--3-fluorophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation of Phenol, 3 Fluoro , Methylcarbamate
Direct Synthesis Pathways for Phenol (B47542), 3-fluoro-, methylcarbamate
Direct synthesis focuses on the final bond formation that yields the target carbamate (B1207046). These methods typically involve the reaction of a phenolic precursor with a methylcarbamoylating agent.
A primary and efficient method for synthesizing Phenol, 3-fluoro-, methylcarbamate is the reaction between 3-Fluorophenol (B1196323) and Methyl isocyanate (MIC). wikipedia.org Methyl isocyanate readily reacts with compounds containing active hydrogen groups, such as the hydroxyl (-OH) group of phenols. wikipedia.org The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the carbamate linkage.
The reaction's rate can be influenced by temperature and the presence of catalysts. While the reaction can proceed slowly on its own, it can be significantly accelerated by the use of catalysts such as tertiary amines (e.g., trialkylamines) or organometallic compounds like dialkyltin dicarboxylates. wikipedia.org The process must be carefully controlled, as the reaction is exothermic. wikipedia.orgnoaa.gov
While the outline suggests this pathway, it is important to clarify the chemistry involved. A direct reaction of 3-fluoroaniline (B1664137) with methyl chloroformate or dimethyl carbonate does not yield this compound. Instead, this reaction would lead to the formation of an N-aryl carbamate, specifically N-(3-fluorophenyl)methylcarbamate, an isomer of the target compound.
To produce this compound starting from 3-fluoroaniline, a multi-step process is necessary. The aniline (B41778) must first be converted into the corresponding phenol. This is typically achieved through a diazotization reaction, where the amine group is transformed into a diazonium salt, followed by hydrolysis to yield 3-fluorophenol. google.comlibretexts.org The resulting 3-fluorophenol can then be subjected to carbamatization as described in other sections.
An important alternative to the direct use of highly toxic methyl isocyanate involves a two-step process using phosgene (B1210022). google.com In this strategy, 3-fluorophenol is first reacted with phosgene to produce an intermediate, 3-fluorophenyl chloroformate. google.com This reaction is often carried out in a two-phase system, comprising an inert, non-aqueous solvent for the reactants and an aqueous solution of an acid acceptor like sodium hydroxide (B78521). google.com
Following the formation of the chloroformate intermediate, the excess phosgene is removed, and a primary amine, in this case, methylamine (B109427), is added to the system. The methylamine reacts with the 3-fluorophenyl chloroformate to form the final product, this compound, and a salt byproduct. google.com This method provides a viable pathway that avoids handling methyl isocyanate directly.
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of the target compound is critically dependent on the availability and purity of its precursors. The primary precursors are 3-fluorophenol and the methylating/carbamoylating agents.
3-Fluorophenol is a key intermediate and can be prepared through several established routes. google.comchemicalbook.com
From 3-Fluoroaniline: A common industrial method involves the diazotization of 3-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. google.com In this process, 3-fluoroaniline is treated with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid such as sulfuric acid at low temperatures. google.com The intermediate diazonium salt is then heated in an aqueous solution, often with a copper sulfate (B86663) catalyst, to hydrolyze it to 3-fluorophenol. google.com The final product is recovered and purified by distillation. google.com
From m-Aminophenol: An alternative route starts with m-aminophenol. google.com The synthesis involves a fluoro-substitution reaction where m-aminophenol is dissolved in an organic solvent and treated with anhydrous hydrofluoric acid to form the hydrofluoride salt. Subsequent reaction with a diazotization reagent like potassium nitrite (KNO2) leads to the formation of 3-fluorophenol. google.com This method is noted for its mild reaction conditions. google.com
The primary methylating agent for the most direct synthesis is methyl isocyanate (MIC).
Synthesis of Methyl Isocyanate: The industrial production of methyl isocyanate is typically achieved through the reaction of monomethylamine with phosgene. wikipedia.org This reaction can be performed in the gas phase at elevated temperatures. wikipedia.org The process initially forms N-methylcarbamoyl chloride (MCC), which is then treated with a tertiary amine or subjected to distillation to yield methyl isocyanate. wikipedia.orggoogle.com Other reported methods include the thermal decomposition of phenyl N-methylcarbamate. google.com
Activating Reagents: As mentioned, catalysts are often employed to increase the rate of carbamate formation. These include:
Tertiary Amines: Compounds like trialkylamines or pyridine (B92270) are common bases used to catalyze the reaction between phenols and isocyanates. wikipedia.org
Organometallic Compounds: Dialkyltin dicarboxylates are also effective catalysts for this transformation. wikipedia.org
Phosgene: Used in the alternative pathway to create the chloroformate intermediate, phosgene itself is a key reagent that must be synthesized and handled with extreme care. google.com
Optimization of Reaction Conditions and Process Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature and pressure, and the use of catalysts.
The solvent plays a crucial role in the synthesis of aryl carbamates by influencing reactant solubility, reaction rates, and in some cases, the position of equilibrium. The reaction to form this compound, commonly proceeding through the reaction of 3-fluorophenol with a methylcarbamoylating agent such as methyl isocyanate, can be performed in a variety of solvents. The choice of solvent can significantly impact the yield and purity of the final product.
A range of solvents from non-polar to polar aprotic are typically explored. For instance, in the synthesis of related aryl carbamates, solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dichloromethane (B109758) have been utilized. newdrugapprovals.org The polarity of the solvent can affect the rate of the reaction between the phenolic hydroxyl group and the isocyanate. In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable beneficial effect on the reactivity in related C-H activation reactions, suggesting their potential utility in optimizing carbamate synthesis. researchgate.net
Below is a table illustrating the hypothetical effect of different solvents on the synthesis of this compound, based on general principles of carbamate synthesis.
Table 1: Illustrative Solvent Effects on the Synthesis of this compound
| Solvent | Dielectric Constant (20°C) | Typical Reaction Time (h) | Hypothetical Yield (%) | Selectivity |
| Dichloromethane | 9.1 | 4-6 | 85-95 | High |
| Tetrahydrofuran (THF) | 7.6 | 3-5 | 90-98 | High |
| Acetonitrile | 37.5 | 2-4 | 80-90 | Moderate |
| Toluene | 2.4 | 8-12 | 70-85 | Moderate |
| Dimethylformamide (DMF) | 36.7 | 1-3 | 75-85 | Moderate to Low |
Temperature is a critical parameter in chemical synthesis, directly influencing the reaction rate. For the synthesis of this compound, the reaction temperature is typically maintained within a range that allows for a reasonable reaction rate without promoting side reactions or decomposition of the product. The reaction of phenols with isocyanates is often exothermic, and in some cases, cooling may be necessary to control the reaction rate, especially on a large scale. wikipedia.orgnoaa.gov
The influence of pressure is generally more significant in reactions involving gaseous reactants or when trying to shift an equilibrium. In the context of synthesizing this compound from 3-fluorophenol and methyl isocyanate (a liquid at room temperature), the reaction is typically carried out at atmospheric pressure. However, in alternative "green" syntheses utilizing carbon dioxide as a C1 source, pressure becomes a key variable. rsc.orgcore.ac.uk For instance, the synthesis of carbamates from amines, alcohols, and CO2 has been explored at pressures around 2.5 MPa. rsc.org
Studies on the oxidation of other methyl esters at high pressures and temperatures (3.8–6.2 MPa and 850–1500 K) have been conducted to understand their chemical kinetics, although these conditions are extreme for the synthesis of a thermally sensitive carbamate. newdrugapprovals.org
Table 2: General Influence of Temperature on Carbamate Synthesis
| Temperature Range (°C) | Effect on Reaction Rate | Potential Issues |
| 0 - 25 | Slower | Incomplete reaction |
| 25 - 50 | Moderate | Optimal for many lab-scale syntheses |
| > 50 | Faster | Increased side products, potential decomposition |
The synthesis of carbamates from phenols and isocyanates can be accelerated by the use of catalysts. Basic catalysts are commonly employed to deprotonate the phenol, increasing its nucleophilicity. Triethylamine is a frequently used base for this purpose. It acts as a catalyst by activating the hydroxyl group of the phenol, facilitating its attack on the electrophilic carbon of the isocyanate. researchgate.net
Other catalysts, such as other tertiary amines or organometallic compounds, can also be used. For instance, in the synthesis of aryl carbamates via palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674), a palladium catalyst is essential. researchgate.net Copper-catalyzed couplings have also been reported for the synthesis of aryl carbamates. researchgate.net
Table 3: Common Catalysts in Aryl Carbamate Synthesis
| Catalyst | Type | Role |
| Triethylamine | Base | Activates the phenolic hydroxyl group |
| Pyridine | Base | Activates the phenolic hydroxyl group |
| 4-Dimethylaminopyridine (DMAP) | Base | Highly active catalyst for acylation reactions |
| Palladium complexes | Transition Metal | Catalyzes cross-coupling reactions |
| Copper(I) iodide (CuI) | Transition Metal | Catalyzes coupling of aryl halides with cyanate |
Purification Techniques for Academic and Research-Grade Compound Isolation
The isolation and purification of this compound to a high degree of purity is essential for its use in research and as a potential pharmaceutical intermediate. Common purification techniques for aryl carbamates include recrystallization, column chromatography, and distillation.
Recrystallization is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for successful recrystallization. A method for refining methyl carbamate involved extraction with chloroform (B151607) followed by recrystallization, achieving a purity of over 99.9%. nih.gov
Column chromatography is another powerful purification method, particularly for separating the desired product from unreacted starting materials and byproducts. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates.
Distillation , particularly vacuum distillation, can be employed if the compound is a liquid or a low-melting solid. A patent describing the preparation of methyl isocyanate from the thermal decomposition of phenyl N-methylcarbamate utilizes distillation to separate the products. google.com Kugelrohr distillation is a specific type of short-path vacuum distillation suitable for small quantities of high-boiling substances. orgsyn.org
For research-grade material, a combination of these techniques may be necessary to achieve the desired level of purity. The purity is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. researchgate.netgoogle.com For the synthesis of carbamates, this often involves replacing toxic reagents like phosgene and its derivatives with greener alternatives. nih.govnih.gov
One of the most promising green approaches is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. rsc.orgnih.govrsc.org The synthesis of carbamates from CO2, amines, and alcohols is an active area of research. rsc.org These reactions can sometimes be carried out in greener solvents like water or under solvent-free conditions. google.comnih.gov For instance, a method for the synthesis of organic carbamates from carbon dioxide, amines, and α-aryldiazoesters has been developed that proceeds under mild, catalyst-free conditions. rsc.org Dual nickel photocatalysis has also been employed for the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 under visible light and ambient pressure. nih.gov
Another green strategy is the use of catalytic methods that improve atom economy and reduce waste. The development of reusable catalysts is a key aspect of this approach. nih.gov
The synthesis of N-aryl carbamate derivatives has been reported via a green oxidation process using oxone, KCl, and NaOH in a modified Hofmann rearrangement. nih.gov While this specific method may not be directly applicable to this compound, it highlights the trend towards developing cleaner synthetic routes for this class of compounds.
Chemical Reactivity and Transformation Mechanisms of Phenol, 3 Fluoro , Methylcarbamate
Hydrolytic Stability and Degradation Kinetics of the Carbamate (B1207046) Linkage
The stability of the carbamate linkage in Phenol (B47542), 3-fluoro-, methylcarbamate is significantly dependent on the pH of the surrounding medium. Hydrolysis, the primary degradation pathway in aqueous environments, involves the cleavage of the ester bond.
Mechanism of Hydrolysis under Varying pH Conditions
The hydrolysis of N-methylcarbamates, such as Phenol, 3-fluoro-, methylcarbamate, can proceed through different mechanisms depending on the pH.
Acidic Conditions: Under acidic conditions, the hydrolysis of carbamates is generally slow. The reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
Neutral Conditions: In neutral water, the hydrolysis rate is typically at its minimum. The reaction proceeds via a direct nucleophilic attack of a water molecule on the carbonyl carbon of the carbamate linkage.
Alkaline Conditions: The hydrolysis of phenyl N-methylcarbamates is significantly accelerated under alkaline conditions. researchgate.net The reaction is believed to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This involves the initial deprotonation of the nitrogen atom by a hydroxide (B78521) ion, forming an N-anion. This is followed by the elimination of the phenolate (B1203915) leaving group to form methyl isocyanate as an intermediate. The methyl isocyanate is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to make the 3-fluorophenolate a better leaving group, thereby potentially increasing the rate of alkaline hydrolysis compared to unsubstituted phenyl methylcarbamate.
The rate of hydrolysis is thus highly dependent on the pH, with the degradation kinetics following pseudo-first-order behavior with respect to the carbamate concentration at a constant pH. researchgate.net
Identification of Hydrolytic Byproducts
Based on the proposed hydrolysis mechanisms, the primary byproducts of the hydrolytic degradation of this compound are expected to be:
3-Fluorophenol (B1196323): Formed from the cleavage of the ester linkage.
Methylamine: Formed from the hydrolysis of the intermediate methyl isocyanate.
Carbon Dioxide: Also a product of the hydrolysis of methyl isocyanate.
The formation of these byproducts is consistent with the degradation pathways observed for other N-methylcarbamate pesticides.
Thermal Decomposition Pathways and Products
The thermal stability of carbamates is a critical factor in their persistence and transformation under elevated temperatures. The decomposition of N-arylcarbamates can proceed through several pathways. For N-monosubstituted carbamates, a common decomposition route involves the formation of an isocyanate and an alcohol. uc.pt In the case of this compound, this would lead to:
3-Fluorophenyl isocyanate
Methanol
Alternatively, another reported thermal decomposition pathway for N-phenylcarbamates involves the formation of an amine, carbon dioxide, and an alkene, although this is more typical for carbamates with a secondary or tertiary alcohol moiety. uc.pt For this compound, the primary thermal decomposition products are more likely to be 3-fluorophenyl isocyanate and methanol. The presence of the fluorine atom may influence the decomposition temperature and the relative yields of different products.
Photochemical Transformations and Photodegradation Mechanisms
Aromatic carbamates are susceptible to photochemical transformations upon absorption of ultraviolet (UV) radiation. The photodegradation of these compounds can be a significant environmental degradation pathway. The primary photochemical process for many aromatic carbamates involves the cleavage of the ester bond. researchgate.net For this compound, this would lead to the formation of radical species:
3-Fluorophenoxyl radical
Methylcarbamoyl radical
These highly reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic matter, dimerization, or reaction with molecular oxygen to form a complex mixture of photoproducts. The presence of the fluorine atom on the aromatic ring may influence the absorption spectrum and the quantum yield of the photodegradation process.
Oxidative and Reductive Reactivity Profiles
The carbamate functionality can be susceptible to both oxidation and reduction, although these reactions are generally less common environmental degradation pathways compared to hydrolysis and photolysis.
Oxidative Reactivity: Oxidative degradation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to hydroxylation and potential ring cleavage. The carbamate linkage itself can also be a site for oxidative attack. Electrochemical oxidation of carbamates has also been demonstrated, which can lead to the formation of various transformation products. nsf.gov
Reductive Reactivity: The potential for reductive degradation of this compound is less well-defined. Under strongly reducing conditions, it is conceivable that the aromatic fluorine atom could be reductively dehalogenated. The carbamate group itself is generally stable to reduction under typical environmental conditions.
Transamidation and Transesterification Reactions
The carbamate linkage in this compound can potentially undergo transamidation and transesterification reactions in the presence of suitable nucleophiles.
Transamidation: This reaction involves the displacement of the 3-fluorophenoxy group by an amine. The reaction is typically catalyzed by acids, bases, or metal catalysts and is an equilibrium process. nih.govnih.gov The reactivity of the carbamate towards transamidation will depend on the nucleophilicity of the attacking amine and the reaction conditions.
Transesterification: This reaction involves the exchange of the 3-fluorophenoxy group with another alcohol or phenol. Studies on O-methyl-N-aryl carbamates have shown that this reaction proceeds via a nucleophilic attack of an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org The rate of this reaction is influenced by the nature of the attacking alcohol and the substituents on the aryl ring. rsc.org Electron-withdrawing substituents, such as the fluorine atom in this compound, are expected to facilitate this process. rsc.org
Derivatization Strategies for Structural Modifications of this compound
The structural modification of "this compound" offers a pathway to new molecules with potentially altered chemical and biological properties. Derivatization can be strategically targeted at two main regions of the molecule: the phenyl ring and the methyl carbamate moiety. Furthermore, the synthesis of related fluorinated phenyl carbamate analogs allows for a broader exploration of structure-activity relationships.
Modification of the Phenyl Ring via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the phenyl ring of "this compound." The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the methylcarbamate group.
The fluorine atom at the 3-position is an ortho, para-director, although it is considered a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively (-I effect). However, through resonance (+M effect), it can donate a lone pair of electrons to the aromatic system, directing incoming electrophiles to the ortho and para positions.
The methylcarbamate group (-OC(O)NHCH₃) is also an ortho, para-director. The oxygen atom directly attached to the ring can donate a lone pair of electrons through resonance, thereby activating the ring towards electrophilic attack and directing substitution to the ortho and para positions. The activating effect of the carbamate's oxygen is generally considered stronger than the deactivating inductive effect of the fluorine.
When both groups are present, their directing effects must be considered in concert. The fluorine atom is at position 3. The methylcarbamate group is at position 1. The positions ortho and para to the methylcarbamate group are 2, 4, and 6. The positions ortho and para to the fluorine atom are 2, 4, and 6. Therefore, both substituents reinforce the direction of electrophilic attack to positions 2, 4, and 6. Position 2 is sterically hindered by the adjacent methylcarbamate group. Therefore, substitution is most likely to occur at positions 4 and 6.
| Position | Influence of 1-Methylcarbamate Group | Influence of 3-Fluoro Group | Predicted Outcome |
| 2 | Ortho (activating) | Ortho (deactivating) | Minor product (steric hindrance) |
| 4 | Para (activating) | Ortho (deactivating) | Major product |
| 5 | Meta (deactivating) | Meta (deactivating) | Not favored |
| 6 | Ortho (activating) | Para (deactivating) | Major product |
This table provides a predictive summary of the regioselectivity for electrophilic aromatic substitution on this compound based on the directing effects of the substituents.
Common electrophilic aromatic substitution reactions that could be applied to "this compound" include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the 4 or 6 position.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield the 4- and/or 6-halo derivatives.
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the ring, likely at the 4 and 6 positions. A Lewis acid catalyst is typically required.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the 4 and/or 6 position.
Functionalization of the Methyl Carbamate Moiety
The methyl carbamate moiety offers several sites for functionalization, allowing for modifications that can significantly alter the molecule's properties.
Hydrolysis: The carbamate linkage can be hydrolyzed under basic or acidic conditions to yield 3-fluorophenol, methylamine, and carbon dioxide. The rate of hydrolysis is generally slow for N-methylcarbamates. Basic hydrolysis, for instance with potassium hydroxide in ethanol, can drive the reaction to completion.
Transesterification: The methyl group of the carbamate can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base, or by specific metal alkoxides like titanium(IV) alkoxides. For example, reacting "this compound" with a different alcohol in the presence of a suitable catalyst would lead to a new carbamate ester.
N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen of the carbamate can be substituted. N-alkylation can be achieved using an alkyl halide and a base. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to form a new N-aryl bond. More recent methods have also employed photosensitized nickel catalysis for the N-arylation of carbamates.
| Reaction Type | Reagents | Product Type |
| Hydrolysis | Strong acid or base (e.g., KOH) | 3-Fluorophenol, Methylamine |
| Transesterification | Alcohol (R-OH), Acid/Base or Metal Catalyst | Phenol, 3-fluoro-, alkylcarbamate |
| N-Alkylation | Alkyl halide (R-X), Base | Phenol, 3-fluoro-, N-alkyl-N-methylcarbamate |
| N-Arylation | Aryl halide (Ar-X), Pd or Ni catalyst, Base | Phenol, 3-fluoro-, N-aryl-N-methylcarbamate |
This interactive data table summarizes potential functionalization reactions of the methyl carbamate moiety in this compound.
Synthesis of Related Fluorinated Phenyl Carbamate Analogs
The synthesis of related fluorinated phenyl carbamate analogs can be achieved through various synthetic strategies, allowing for systematic modifications of the core structure.
One common approach involves the reaction of a substituted fluorophenol with an isocyanate or a carbamoyl (B1232498) chloride. For instance, various fluorinated phenols can be reacted with methyl isocyanate to produce a library of fluorinated phenyl methylcarbamate analogs. Alternatively, a fluorophenol can be reacted with phosgene (B1210022) to form a chloroformate, which is then treated with an amine to yield the desired carbamate.
Another strategy is the introduction of fluorine at a late stage in the synthesis. This can be accomplished through electrophilic fluorinating agents on a pre-existing phenyl carbamate scaffold. However, this approach can be challenging due to the need for regioselective fluorination.
The synthesis of O-aryl carbamates can also be achieved in a one-pot procedure where N-substituted carbamoyl chlorides are formed in situ and subsequently reacted with substituted phenols.
| Synthetic Strategy | Starting Materials | Key Reaction | Analog Type |
| Carbamoylation of Fluorophenols | Substituted Fluorophenol, Methyl Isocyanate | Nucleophilic addition | Variously substituted fluorophenyl methylcarbamates |
| From Chloroformates | Substituted Fluorophenol, Phosgene, Amine | Nucleophilic acyl substitution | Variously substituted fluorophenyl carbamates |
| Late-stage Fluorination | Phenyl methylcarbamate, Electrophilic Fluorinating Agent | Electrophilic aromatic substitution | Fluorinated phenyl methylcarbamate isomers |
| One-Pot Synthesis | Substituted Phenol, Amine, Phosgene equivalent | In situ carbamoyl chloride formation | Diverse O-aryl carbamates |
This interactive data table outlines various synthetic strategies for the preparation of fluorinated phenyl carbamate analogs.
Structure Activity Relationships Sar and Molecular Design Principles in Fluorinated Carbamates
Influence of Fluorine Substitution on Electronic and Steric Properties
The substitution of a hydrogen atom with fluorine on the phenyl ring significantly alters the molecule's electronic and steric landscape. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. nih.gov This effect can influence the reactivity of the entire molecule.
Electronic Effects: Positioned at the meta-position (C-3) of the phenol (B47542) ring, the fluorine atom strongly withdraws electron density from the aromatic system. This influences the acidity of the parent phenol (3-fluorophenol) and the electrophilicity of the carbamate's carbonyl carbon. nih.gov This increased electrophilicity can make the carbamate (B1207046) more susceptible to nucleophilic attack compared to its non-fluorinated analog. nih.gov
Steric Properties: Fluorine has a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). Consequently, its substitution causes minimal steric hindrance. nih.gov This property is often exploited in medicinal chemistry to modify electronic properties without significantly altering the molecule's ability to fit into a target binding site. nih.gov Increasing the degree of fluorination, however, can lead to a decrease in inhibitory potency in some biological systems due to changes in electronic and steric profiles. nih.gov
Table 1: Comparison of Halogen Properties
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| C-X Bond Energy (in Benzene (B151609), kcal/mol) | 123 | 96 | 81 | 65 |
Impact of Carbamate Ester Group Variation on Molecular Interactions
The carbamate group is a hybrid of an amide and an ester, granting it unique chemical properties. nih.gov This functionality is crucial for the molecule's ability to engage in various intermolecular interactions. acs.orgnih.gov
Hydrogen Bonding: The carbamate moiety possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). This allows it to form strong and directional interactions with biological targets like enzymes or receptors. acs.org
Conformational Analysis and Rotational Isomerism of Phenol, 3-fluoro-, methylcarbamate
Due to the partial double-bond character of the C-N bond, carbamates can exist as a mixture of rotational isomers (rotamers), typically referred to as syn and anti (or cis and trans) conformations. nih.gov
The specific conformation of this compound would depend on the relative orientation of the methyl group and the 3-fluorophenyl group across the C-N bond. The anti rotamer is often favored in simple carbamates by about 1.0–1.5 kcal/mol for steric and electrostatic reasons, though in some cases the energy difference can be minimal, leading to a mixture of isomers in solution. nih.gov The presence of different conformers can be significant, as one isomer may bind to a biological target with much higher affinity than the other.
Table 2: Potential Rotational Isomers of this compound
| Conformer | Description | Relative Stability |
|---|---|---|
| anti (or trans) | The methyl group on the nitrogen is oriented away from the 3-fluorophenoxy group. | Generally more stable due to reduced steric clash. nih.gov |
| syn (or cis) | The methyl group on the nitrogen is oriented on the same side as the 3-fluorophenoxy group. | Generally less stable; may be populated if specific intramolecular interactions provide stabilization. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical and Predictive Models)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For carbamates, QSAR models have been extensively developed, particularly for their role as acetylcholinesterase (AChE) inhibitors. nih.govnih.gov
Electronic Descriptors: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and atomic charges are crucial. For instance, a lower ELUMO value can indicate greater electrophilicity of the carbamate, which has been linked to higher reactivity and, in some cases, greater inhibitory potency. researchgate.net
Steric Descriptors: Molar refractivity (MR) or Connolly Accessible Area can describe the size and shape of the molecule, which are critical for fitting into an enzyme's active site. researchgate.net
Hydrophobic Descriptors: The partition coefficient (logP) is a key factor, as it governs the molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov
Table 3: Common Descriptors in Carbamate QSAR Models
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Influences reactivity and interaction with electron-rich residues. nih.govresearchgate.net |
| Electronic | Dipole Moment | Affects orientation in polar binding sites. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding affinity. researchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines membrane permeability and interaction with hydrophobic pockets. nih.gov |
| Topological | Connectivity Indices (e.g., 1χ) | Encodes information about branching and molecular structure. researchgate.net |
Design Principles for Modulating Reactivity and Stability in Carbamate Frameworks
The design of carbamate-based molecules for specific applications, such as pharmaceuticals or pesticides, requires careful modulation of their reactivity and stability. acs.orgnih.gov
Modulating Stability: The hydrolytic stability of the carbamate ester is a critical parameter. Introducing electron-donating groups on the phenyl ring can increase stability by reducing the electrophilicity of the carbonyl carbon. researchgate.net Conversely, the electron-withdrawing fluorine atom in this compound likely increases its susceptibility to hydrolysis compared to an unsubstituted phenyl methylcarbamate.
Modulating Reactivity: The primary biological action of many insecticidal carbamates is the carbamoylation of the serine hydroxyl group in the active site of acetylcholinesterase. nih.gov The rate of this reaction is governed by the electrophilicity of the carbamate. Therefore, substitutions on both the phenyl ring and the nitrogen atom are used to fine-tune this reactivity for optimal potency and desired duration of action.
Prodrug Design: The carbamate linkage is often used in prodrug design to mask a phenol or an amine functionality, improving properties like membrane permeability or oral bioavailability. nih.govnih.gov The carbamate is designed to be stable enough to reach its target but labile enough to be cleaved by metabolic enzymes (e.g., esterases) to release the active drug. nih.gov
By understanding these principles, chemists can rationally design fluorinated carbamates like this compound with tailored properties for a wide range of applications.
Spectroscopic and Advanced Analytical Characterization Techniques for Phenol, 3 Fluoro , Methylcarbamate
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic bonds and functional moieties within the "Phenol, 3-fluoro-, methylcarbamate" molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nih.gov For "this compound," the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure.
Key functional groups and their anticipated FT-IR absorption regions include:
N-H Stretching: The presence of the secondary amine in the carbamate (B1207046) group gives rise to a distinct absorption band, typically in the range of 3300-3500 cm⁻¹.
C=O Stretching: The carbonyl group of the carbamate is a strong infrared absorber and is expected to show a prominent peak around 1700-1730 cm⁻¹. Studies on similar carbamate pesticides have identified characteristic peaks for the carbamate group at approximately 1716 cm⁻¹. nih.gov
C-O Stretching: The C-O single bonds in the carbamate and the ether linkage to the phenyl ring will produce stretching vibrations in the 1000-1300 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bond on the aromatic ring will have a characteristic absorption, typically found in the 1000-1400 cm⁻¹ range.
Aromatic C-H and C=C Stretching: The benzene (B151609) ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Expected FT-IR Peaks for Phenol (B47542), 3-fluoro-, methylcarbamate
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300-3500 | Stretching |
| C-H (Aromatic) | >3000 | Stretching |
| C=O (Carbamate) | 1700-1730 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O | 1000-1300 | Stretching |
| C-F | 1000-1400 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For "this compound," the ¹H NMR spectrum would display distinct signals for the different types of protons.
Aromatic Protons: The protons on the 3-fluorophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the fluorine and methylcarbamate substituents.
N-H Proton: The proton attached to the nitrogen of the carbamate group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Methyl Protons: The three protons of the methyl group attached to the nitrogen will give rise to a singlet, as there are no adjacent protons to cause splitting.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄F) | 6.5 - 8.0 | Multiplet |
| N-H | Variable | Broad Singlet |
| CH₃ | ~2.8 | Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will produce a distinct signal in the ¹³C NMR spectrum.
Carbonyl Carbon: The carbon of the C=O group in the carbamate will appear at a downfield chemical shift, typically in the range of δ 150-160 ppm. For comparison, the carbonyl carbon in tert-butyl (3-nitrophenyl)carbamate appears at δ 152.40 ppm. rsc.org
Aromatic Carbons: The six carbons of the 3-fluorophenyl ring will show signals in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbon attached to the oxygen of the carbamate will also be shifted downfield.
Methyl Carbon: The carbon of the methyl group will appear at an upfield chemical shift, typically around δ 20-30 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 150 - 160 |
| C (Aromatic, C-F) | 160 - 165 (with C-F coupling) |
| C (Aromatic, C-O) | 150 - 155 |
| C (Aromatic) | 110 - 130 |
| CH₃ | 20 - 30 |
¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize the chemical environment of fluorine atoms in a molecule. nih.govnih.gov For "this compound," the ¹⁹F NMR spectrum will provide a definitive signal for the fluorine atom attached to the aromatic ring.
The chemical shift of the fluorine atom is highly dependent on its electronic environment. For monofluorobenzene, the ¹⁹F chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu The presence of the methylcarbamate group at the meta position will influence this chemical shift. The ¹⁹F NMR spectrum will likely show a single resonance, which may be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the phenyl ring. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C₈H₈FNO₂), the theoretical exact mass can be calculated with high precision. This capability allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, is a critical component in the structural confirmation of synthesized or isolated compounds. In combination with techniques like fast gas chromatography, HRMS with negative chemical ionization (NCI) can achieve instrument detection limits at the picogram-per-milliliter level for related pesticide compounds, highlighting its exceptional sensitivity. nih.gov
Table 1: Theoretical Monoisotopic Mass of this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C₈H₈FNO₂ | 169.05391 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the analysis of N-methylcarbamates, including this compound, by GC-MS presents challenges due to their thermal lability. scispec.co.th These compounds often degrade in the high-temperature environment of the GC injection port.
The primary thermal degradation pathway for phenylcarbamates involves the cleavage of the carbamate group to yield the corresponding phenol and methylisocyanate. oup.com Therefore, in the GC-MS analysis of this compound, one would anticipate observing a significant peak corresponding to the degradation product, 3-fluorophenol (B1196323), in addition to or instead of the parent molecule. nih.gov
The mass spectrum of the intact molecule, when observed, is characterized by specific fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 169. Key fragmentation would involve the cleavage of the ester and amide bonds. Expected fragment ions would include:
A fragment corresponding to the 3-fluorophenoxy radical [M - C₂H₄NO]⁺ at m/z 112.
A fragment from the loss of the methylcarbamoyl group.
Ions related to the fragmentation of the aromatic ring.
To overcome thermal degradation, methods such as derivatization (e.g., flash methylation in the injector port) can be employed, which creates a more thermally stable analyte for robust GC-MS analysis. scispec.co.th Alternatively, GC-MS analysis of carbamates can be performed to intentionally and reproducibly induce decomposition, allowing for quantification based on the resulting degradation products. qscience.com
X-ray Crystallography for Solid-State Structure Determination (referencing related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound is not publicly documented, analysis of closely related phenylcarbamate structures provides significant insight into its expected molecular conformation and intermolecular interactions.
Studies on substituted phenylcarbamates, such as phenyl N-(3,5-dimethylphenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate, reveal common structural motifs. nih.govresearchgate.netresearchgate.net In these structures, the central carbamate group is often not coplanar with the attached phenyl rings. nih.govresearchgate.net For instance, in phenyl N-(3,5-dimethylphenyl)carbamate, the dihedral angles between the carbamate plane and the two aromatic rings are significant, indicating a twisted conformation. nih.govresearchgate.net
A key feature in the crystal packing of N-phenylcarbamates is the formation of hydrogen bonds. The N-H group of the carbamate typically acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of chains or networks. nih.govresearchgate.net For this compound, similar N-H···O=C hydrogen bonds are expected to be a dominant feature in its crystal lattice.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures or environmental samples and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of thermally labile compounds like carbamates, as it avoids the high temperatures associated with gas chromatography. scispec.co.th The purity of this compound can be reliably determined using a reversed-phase HPLC method.
A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.comresearchgate.netthermofisher.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sigmaaldrich.comthermofisher.com By running a gradient or isocratic elution, components of a mixture are separated based on their affinity for the stationary phase. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the carbamate exhibits strong absorbance. sigmaaldrich.com The retention time of the compound under defined conditions is a key identifier, while the peak area provides quantitative information about its concentration and purity.
Table 2: Representative HPLC Conditions for Phenylcarbamate Analysis
| Parameter | Condition |
| Column | C18, 2.7-5 µm particle size (e.g., 150 mm x 4.6 mm) researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sigmaaldrich.comthermofisher.comderpharmachemica.com |
| Flow Rate | 0.5 - 2.0 mL/min sigmaaldrich.com |
| Detector | UV-Vis Diode Array Detector (DAD) (e.g., at 245 nm) sigmaaldrich.com |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Gas Chromatography (GC) is a high-resolution separation technique applicable to volatile compounds. analyticaltoxicology.com While challenged by the thermal instability of carbamates, GC can be successfully used for the analysis of this compound with careful method optimization. oup.com The primary concern is the thermal degradation in the injector, which can be mitigated by using specialized injection techniques like cold on-column injection that introduce the sample into the column at a lower temperature. oup.com
For analysis, a capillary column, often with a mid-polarity stationary phase like 5% diphenyl / 95% dimethylpolysiloxane, is typically used. nih.gov The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute compounds based on their boiling points and interaction with the stationary phase. researchgate.net A flame ionization detector (FID) or a more selective nitrogen-phosphorus detector (NPD) can be used for detection, with the NPD offering enhanced sensitivity for nitrogen-containing compounds like carbamates. researchgate.net The purity is determined by comparing the peak area of the target compound to the total area of all observed peaks in the chromatogram.
Table 3: Representative GC Conditions for Carbamate Analysis
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary, e.g., 30 m x 0.25 mm, 0.25 µm film thickness qscience.com |
| Carrier Gas | Helium or Nitrogen libretexts.org |
| Injector Temperature | 150 - 250 °C (Optimization required to minimize degradation) researchgate.net |
| Oven Program | e.g., 70°C (1 min), ramp at 10°C/min to 300°C (6 min) scispec.co.th |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Injection Mode | Split/Splitless or Cold On-Column oup.com |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a cornerstone technique in analytical chemistry, providing fundamental insight into the elemental composition of a synthesized compound. This process is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms present in a compound. For novel or synthesized substances like this compound, elemental analysis serves as a primary method to confirm its atomic constitution and assess its purity. researchgate.netebsco.com
The most prevalent method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net In this technique, a precisely weighed sample of the substance is combusted in an excess of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. The mass of each of these products is then used to calculate the mass percentage of carbon, hydrogen, and nitrogen in the original sample. Specialized methods are required for the direct determination of oxygen, while the analysis of halogens like fluorine can involve specific combustion techniques or other analytical methods.
For this compound, the molecular formula has been identified as C₈H₁₀FNO₃. rsc.org Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u).
The verification of the empirical formula is achieved by comparing these theoretical percentages with the experimental values obtained from elemental analysis. In practice, experimental results are subject to minor instrumental and handling variations. rsc.org A generally accepted tolerance for the agreement between calculated and found values for carbon, hydrogen, and nitrogen is within ±0.4%. nih.govacs.org This level of accuracy is considered sufficient by many scientific journals to confirm the purity and assigned structure of a new compound. rsc.orgacs.org
Deviations outside this range may suggest the presence of impurities, residual solvents, or water in the sample, or could indicate an incorrect structural assignment. rsc.org Therefore, meticulous sample preparation is paramount to obtaining reliable results.
Below is a data table presenting the theoretical elemental composition of this compound. While specific experimental research findings for this compound are not publicly available, a column for hypothetical experimental values is included to illustrate the expected agreement based on standard analytical tolerances.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Theoretical % | Hypothetical Experimental % |
| Carbon | C | 12.011 | 51.89 | 51.75 |
| Hydrogen | H | 1.008 | 5.44 | 5.49 |
| Fluorine | F | 18.998 | 10.26 | Not Determined |
| Nitrogen | N | 14.007 | 7.56 | 7.51 |
| Oxygen | O | 15.999 | 25.85 | Not Determined |
| Total | 100.00 |
Note: The analysis of fluorine and oxygen requires specialized techniques and is often not included in standard CHN (Carbon, Hydrogen, Nitrogen) elemental analysis.
The close correlation between the theoretical and experimental percentages for C, H, and N in the hypothetical data demonstrates the verification of the compound's empirical formula. This analytical step, often performed in conjunction with spectroscopic techniques, provides a high degree of confidence in the identity and purity of the synthesized "this compound."
Mechanistic Investigations of Biochemical Interactions in Vitro/non Clinical Focus
Studies on Enzyme Inhibition Mechanisms by Carbamate (B1207046) Estersresearchgate.net
Carbamate esters are a well-established class of enzyme inhibitors. Their mode of action is mechanistically similar to that of organophosphates, though with critical differences in the stability of the enzyme-inhibitor complex. nih.govyoutube.com They function by interacting with the active site of enzymes, particularly serine hydrolases like acetylcholinesterase. nih.gov
The inhibitory action of carbamates is initiated by the formation of a covalent bond with the enzyme. researchgate.net In the case of cholinesterases, the process begins with a nucleophilic attack from the oxygen atom of a highly reactive serine residue within the enzyme's catalytic triad (B1167595) on the electrophilic carbonyl carbon of the carbamate inhibitor. researchgate.net This reaction leads to the displacement of the phenol (B47542) group (in this case, 3-fluorophenol) and the formation of a carbamylated enzyme. This process, known as carbamylation, renders the enzyme inactive because the key serine residue is blocked, preventing it from hydrolyzing its natural substrate, such as acetylcholine. researchgate.netyoutube.com
Rate constants for the inhibition of erythrocyte cholinesterase and the spontaneous reactivation have been determined for several N-methylcarbamates, which serve as close analogs for Phenol, 3-fluoro-, methylcarbamate.
Interactive Table: Kinetic Constants for Erythrocyte Cholinesterase Inhibition by Analogous N-Methylcarbamates Note: Data for illustrative analogs. k_i represents the inhibition rate constant, and k_reactivation represents the spontaneous reactivation rate constant.
| Compound | Inhibition Rate Constant (k_i) (M⁻¹ min⁻¹) | Spontaneous Reactivation Rate Constant (k_reactivation) (min⁻¹) |
| 1-Naphthyl N-methylcarbamate | 1.2 x 10⁵ | 0.026 |
| 2-Isopropoxyphenyl N-methylcarbamate | 4.6 x 10⁴ | 0.013 |
| Phenyl N-methylcarbamate | 1.5 x 10³ | 0.011 |
| Data sourced from studies on erythrocyte cholinesterase. nih.gov |
The inhibition of cholinesterases by carbamates is typically classified as reversible or "pseudoirreversible". researchgate.netnih.gov Unlike organophosphates, which form a highly stable, essentially permanent bond with the enzyme, the carbamyl-enzyme complex is labile. youtube.comyoutube.com The carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. researchgate.net This regeneration means the inhibition is transient, and enzyme activity can recover. nih.gov The duration of inhibition is generally less than 24 hours. nih.gov Because the enzyme can be regenerated, the inhibition is considered reversible, in contrast to the permanent blockage caused by many organophosphates. youtube.com
Molecular Basis of Carbamic Acid Hydrolysis in Enzymatic Systemsnih.gov
The regeneration of the active enzyme from its carbamylated state is a critical aspect of the mechanism. This reactivation occurs through the hydrolysis of the carbamate-serine ester bond. researchgate.net This hydrolytic cleavage yields the original, active enzyme and a carbamic acid intermediate (specifically, N-methylcarbamic acid). nih.gov Carbamic acids are inherently unstable and rapidly decompose in the aqueous environment of the cell, breaking down into carbon dioxide and the corresponding amine (in this case, methylamine). nih.govwikipedia.org
Studies using acetylcholinesterases from bovine erythrocytes have demonstrated the enzymatic cleavage of the carbamyl group from various carbamate compounds. For instance, the hydrolysis of N-(methoxycarbonyl)-DL-alanine by acetylcholinesterase exhibits an optimal pH between 7.5 and 8 and a Michaelis constant (Km) of 68 mM. nih.govpopline.org This demonstrates that the enzyme itself can facilitate the removal of the blocking group, albeit much more slowly than it processes its natural substrate.
Interaction with Biomimetic Systems and Artificial Membranes
While specific studies on the interaction of this compound with artificial membranes are not widely available, its behavior can be inferred from its structure and the principles governing chemical interactions with lipid bilayers. The compound is semi-polar, containing a polar carbamate group and a non-polar fluorophenyl ring. nih.gov This amphiphilic nature suggests it can interact with biomimetic systems like liposomes.
The fluorophenyl group would likely favor partitioning into the hydrophobic core of an artificial membrane, interacting with the lipid acyl chains. nih.gov Such an insertion could perturb the physical structure of the membrane, potentially altering its fluidity and phase transition behavior. The lipophilicity, which is generally increased by halogenation, is a key factor in how chemicals interact with and cross cell membranes. nih.gov
Ligand-Protein Binding Studies (Excluding Human Systems)
Ligand-protein binding studies for this compound primarily focus on its interaction with its target enzyme, acetylcholinesterase, in non-human models. The binding is best described as a competitive interaction where the carbamate molecule competes with the natural substrate for access to the enzyme's active site. youtube.com
The binding event is more accurately a chemical reaction, as described in section 6.1.1, where the carbamate acts as a substrate that carbamylates the enzyme. nih.gov Research on acetylcholinesterase from bovine erythrocytes has been instrumental in elucidating these binding and reaction kinetics for various carbamates. nih.govpopline.org The presence of the fluorine atom on the phenyl ring can influence the binding affinity and reactivity of the compound by altering the electronic properties of the molecule, which can affect its interaction with amino acid residues in the active site. nih.gov
Role of Fluorine in Modulating Biochemical Interaction Specificity
The strategic placement of a fluorine atom on the phenyl ring of a methylcarbamate inhibitor has a pronounced effect on its interaction with acetylcholinesterase. In the case of this compound, the fluorine atom at the meta-position plays a crucial role in enhancing the compound's inhibitory potency. This enhancement is largely due to the electron-withdrawing nature of fluorine, which influences the carbamylation and decarbamylation rates of the enzyme.
Research on the structure-activity relationships of substituted phenyl methylcarbamates has shown that electron-withdrawing substituents on the phenyl ring generally increase the rate of carbamylation (k2). epa.gov This is because these substituents increase the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of acetylcholinesterase. The high electronegativity of the fluorine atom in this compound thus facilitates a more rapid carbamylation of the enzyme compared to its non-fluorinated counterpart, Phenol, methylcarbamate.
Furthermore, kinetic analyses of related carbamate inhibitors have provided insights into the role of different molecular moieties in the rates of AChE carbamoylation and the duration of inhibition. nih.gov These studies support the principle that modification of the phenyl ring with electron-withdrawing groups enhances inhibitory activity.
The decarbamylation rate (k3), which represents the reactivation of the enzyme, is generally less affected by the electronic nature of the leaving phenoxy group. However, a more stable carbamylated enzyme, resulting from a more efficient carbamylation step, contributes to a longer duration of inhibition.
To illustrate the impact of the 3-fluoro substitution, the following interactive data table presents hypothetical kinetic data based on the established principles of structure-activity relationships for phenylcarbamate inhibitors of acetylcholinesterase.
| Compound | Kd (M) | k2 (min⁻¹) | k3 (min⁻¹) | Bimolecular Rate Constant (ki = k2/Kd) (M⁻¹min⁻¹) |
| Phenol, methylcarbamate | 5.0 x 10⁻⁵ | 1.0 | 0.02 | 2.0 x 10⁴ |
| This compound | 4.5 x 10⁻⁵ | 5.0 | 0.02 | 1.1 x 10⁵ |
This table presents hypothetical data based on established structure-activity relationships for illustrative purposes.
Computational Chemistry and Theoretical Studies of Phenol, 3 Fluoro , Methylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the ground state properties and reactivity of "Phenol, 3-fluoro-, methylcarbamate."
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be used to determine the optimized geometry and electronic energies of "this compound."
The presence of the fluorine atom at the meta position of the phenyl ring is expected to influence the molecule's geometry and electronic properties through its inductive electron-withdrawing effect. This can lead to a shortening of the adjacent C-C bonds in the phenyl ring and a polarization of the electron density. The methylcarbamate group, with its resonance structures, also significantly impacts the electronic distribution across the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For "this compound," the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen and nitrogen atoms of the carbamate (B1207046) group, while the LUMO may be distributed over the aromatic ring and the carbonyl group. Theoretical calculations on similar aromatic carbamates can provide an estimate for this energy gap. nih.govresearchgate.netjoaquinbarroso.comresearchgate.netyoutube.com
Table 1: Representative DFT Calculated Ground State Properties of Phenol (B47542), 3-fluoro-, methylcarbamate (Illustrative)
| Parameter | Predicted Value |
| Optimized Geometry | |
| C-F Bond Length | ~1.35 Å |
| C-O (ester) Bond Length | ~1.36 Å |
| C=O Bond Length | ~1.21 Å |
| C-N Bond Length | ~1.38 Å |
| Phenyl Ring C-C Bond Lengths | 1.38 - 1.40 Å |
| C-C-F Bond Angle | ~119° |
| O-C-N Bond Angle | ~110° |
| Electronic Properties | |
| Ground State Energy | (Specific value dependent on calculation level) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
Note: The values in this table are illustrative and based on typical bond lengths, angles, and energies for similar functional groups as determined by DFT calculations. Actual values would require specific calculations for this molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For "this compound," the MEP map is expected to show a region of high negative potential around the carbonyl oxygen and the ester oxygen of the carbamate group, as well as on the fluorine atom, making these sites susceptible to electrophilic attack. The hydrogen atom of the N-H group and the hydrogen atoms of the phenyl ring are expected to exhibit positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself will likely show a complex potential landscape due to the competing electronic effects of the fluorine atom and the methylcarbamate group. researchgate.netresearchgate.netscienceopen.com
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like "this compound," MD simulations can reveal its conformational landscape, identifying the most stable conformers and the energy barriers between them.
Docking Studies for Ligand-Target Interactions (Excluding Human Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking studies could be employed to investigate its potential interactions with non-human protein targets, such as enzymes from insects or plants, which is relevant in the development of pesticides or herbicides.
The process involves placing the 3D structure of the ligand ("this compound") into the binding site of a target protein and calculating the binding affinity. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. The fluorine atom can participate in halogen bonding, and the carbamate group is a potent hydrogen bond donor and acceptor. Docking studies on other carbamate derivatives have shown their ability to bind to the active sites of various enzymes, often through interactions with key amino acid residues.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of the molecule and in the interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The chemical shifts are sensitive to the electronic environment of the nuclei. For "this compound," the fluorine atom is expected to significantly influence the ¹³C and ¹H chemical shifts of the aromatic ring. The predicted spectra can be compared with experimental data to confirm the structure. researchgate.netpdx.eduidc-online.comliverpool.ac.ukresearchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. For "this compound," characteristic vibrational frequencies are expected for the C=O stretch, N-H stretch, C-F stretch, and various vibrations of the aromatic ring. Comparing the predicted IR spectrum with an experimental one can provide valuable structural information. cheminfo.orgresearchgate.netnih.govresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Parameter | Assignment |
| ¹H NMR | ~7.0-7.5 ppm | Aromatic protons |
| ~3.7 ppm | Methyl protons | |
| ~8.0 ppm | N-H proton | |
| ¹³C NMR | ~155 ppm | Carbonyl carbon |
| ~110-160 ppm | Aromatic carbons | |
| ~55 ppm | Methyl carbon | |
| ¹⁹F NMR | ~ -115 ppm | Fluorine |
| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretch |
| ~3300 cm⁻¹ | N-H stretch | |
| ~1250 cm⁻¹ | C-F stretch | |
| ~1600, 1490 cm⁻¹ | Aromatic C=C stretch |
Note: The values in this table are illustrative and based on typical chemical shifts and vibrational frequencies for the respective functional groups. Precise values would require specific calculations and may vary depending on the solvent and other conditions.
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling can be used to investigate the reaction mechanisms of "this compound," such as its hydrolysis or thermal decomposition. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction rates.
Hydrolysis: Carbamates can undergo hydrolysis under acidic or basic conditions. Computational modeling can elucidate the mechanism, which may involve nucleophilic attack at the carbonyl carbon. The fluorine substituent could influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon. clemson.eduacs.orgelsevierpure.comnih.gov
Thermal Decomposition: The thermal stability of carbamates can also be studied computationally. The decomposition pathways often involve the formation of an isocyanate and an alcohol. DFT calculations can be used to model the transition states for these reactions and predict the decomposition temperature. The presence of the fluorine atom may alter the stability and decomposition pathway of the molecule. researchgate.netmdpi.comacs.orgnih.gov
Applications in Advanced Chemical Synthesis and Materials Research Non Clinical/non Dosage
A Building Block in the Intricate World of Organic Synthesis
The strategic placement of a fluorine atom and a methylcarbamate group on the phenol (B47542) ring makes Phenol, 3-fluoro-, methylcarbamate a valuable synthon, or building block, in the field of organic chemistry. Its unique electronic properties and reactive sites allow for its incorporation into a variety of complex molecular architectures.
A Precursor in the Crafting of Complex Organic Molecules
As a precursor, this compound serves as a starting point for multi-step synthetic pathways. The carbamate (B1207046) functional group, known for its stability and ability to direct reactions, is a key feature in the design of novel organic compounds. acs.orgnih.gov The presence of the fluorine atom can also influence the reactivity and properties of the final molecule. tcichemicals.com
The synthesis of complex organic molecules often involves the careful and sequential addition of different chemical entities. The carbamate moiety within this compound can act as a protecting group or be transformed into other functional groups, providing chemists with a versatile tool for molecular construction. acs.org
An Intermediate in the Assembly of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom that is not carbon, are of significant interest due to their presence in many biologically active molecules and functional materials. scienceopen.comsemanticscholar.org this compound can serve as an intermediate in the synthesis of these important structures. The reactivity of the aromatic ring and the carbamate group can be harnessed to form fused or substituted heterocyclic systems. scienceopen.com The synthesis of such compounds is a cornerstone of medicinal and materials chemistry. nih.govnih.govcapes.gov.br
Fueling the Development of Advanced Chemical Reagents
The development of novel chemical reagents is crucial for advancing the capabilities of chemical synthesis. The structural features of this compound make it a candidate for the design of new reagents with specific functionalities. For instance, the fluorine atom can be exploited in the design of fluorinating agents, which are essential for introducing fluorine into other molecules. tcichemicals.com The carbamate group can also be modified to create reagents for specific chemical transformations. acs.orgnih.gov
Theoretical Potential in Polymeric Materials and Coatings
The integration of fluorine-containing compounds into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While specific research on the direct incorporation of this compound into polymers is not extensively documented, its structure suggests theoretical potential. The phenolic hydroxyl group, after removal of the methylcarbamate, could potentially be used for polymerization reactions. The fluorine atom would then be incorporated into the polymer backbone, potentially enhancing the material's properties.
Similarly, in the formulation of coatings, the introduction of fluorinated moieties can lead to surfaces with enhanced hydrophobicity and oleophobicity. The carbamate structure could also contribute to adhesion and durability.
A Standard for Accuracy: Applications in Analytical Reference Materials
Analytical reference standards are crucial for ensuring the accuracy and reliability of chemical measurements. supelco.com.tw For compounds that are synthesized for specific applications, having a well-characterized standard of this compound is essential for quality control and regulatory compliance. This involves confirming its identity and purity through various analytical techniques. sigmaaldrich.com
Table 1: Analytical Data for this compound
| Property | Value |
| CAS Number | 86820-21-5 |
| Molecular Weight | 169.15 g/mol |
| Molecular Formula | C₈H₈FNO₂ |
Note: This data represents typical values and may vary slightly between different suppliers or batches.
Chemical Contributions to Agricultural Research: A Focus on Design
In the realm of agricultural chemistry, the design of new active ingredients is a continuous process. Carbamate compounds have a long history of use as pesticides. nih.gov While this article does not delve into the efficacy of this compound as an agricultural agent, its chemical structure is relevant to the design of new potential crop protection agents. The presence and position of the fluorine atom can significantly influence the biological activity and environmental fate of a molecule. google.com Researchers in this field may use this compound as a scaffold to synthesize and study new derivatives with potentially useful properties. nih.gov
Environmental Degradation Pathways and Chemical Fate Studies Non Toxicological
Hydrolysis in Aqueous Environments and Soil Systems
Hydrolysis is a primary abiotic degradation pathway for many carbamate (B1207046) pesticides in aqueous environments and soil. The ester and carbamate linkages in Phenol (B47542), 3-fluoro-, methylcarbamate are susceptible to cleavage through this process. The rate of hydrolysis is significantly influenced by pH, with the reaction typically being faster under alkaline conditions due to the increased availability of hydroxide (B78521) ions, which act as nucleophiles. In acidic or neutral conditions, the hydrolysis rate is generally slower.
Table 1: Illustrative Hydrolysis Data for a Related Carbamate Pesticide
| pH | Temperature (°C) | Half-life (t½) in Days |
| 5 | 25 | > 365 |
| 7 | 25 | 90 |
| 9 | 25 | 2 |
This table provides example data for a different carbamate to illustrate the effect of pH on hydrolysis rates and does not represent data for Phenol, 3-fluoro-, methylcarbamate.
Photolysis and Photodegradation under Simulated Environmental Conditions
Photolysis, or the degradation of a molecule by light, represents another significant abiotic degradation route. This compound, with its aromatic ring, is expected to absorb light in the environmentally relevant ultraviolet (UV) spectrum. This absorption of energy can lead to the cleavage of chemical bonds.
Direct photolysis may involve the scission of the carbamate ester bond, leading to the formation of 3-fluorophenol (B1196323) and a methylcarbamate radical. A photo-Fries rearrangement is also a possible pathway for carbamates, which could lead to the formation of ring-substituted byproducts. The presence of photosensitizers in natural waters, such as humic acids, can also lead to indirect photolysis, potentially accelerating the degradation process. Studies on other fluorinated pesticides have shown that photolysis can result in the formation of various photoproducts, and in some cases, may lead to the formation of more persistent polyfluorinated substances.
Table 2: Hypothetical Photodegradation Products of this compound
| Degradation Pathway | Potential Photoproducts |
| Direct Photolysis (Bond Cleavage) | 3-fluorophenol, Methyl isocyanate |
| Photo-Fries Rearrangement | Amino- and hydroxy-substituted fluorophenols |
This table presents potential photodegradation products based on known reactions of similar compounds and is not based on experimental data for this compound.
Microbial Biotransformation Mechanisms (Excluding Ecological Impact)
Microbial biotransformation is a critical process in the environmental degradation of many organic compounds. While specific studies on this compound are limited, the biotransformation of other fluorinated aromatic compounds and carbamates has been investigated. Fungi, such as Cunninghamella elegans, and bacteria, including species of Pseudomonas, are known to metabolize a wide range of xenobiotics.
The likely initial steps in the microbial degradation of this compound would involve the enzymatic hydrolysis of the carbamate linkage by carboxylesterases or amidases, yielding 3-fluorophenol and methylamine (B109427). The resulting 3-fluorophenol could then be further degraded through hydroxylation of the aromatic ring, followed by ring cleavage. The fluorine substituent can sometimes hinder microbial degradation, making the compound more recalcitrant compared to its non-fluorinated analogue.
Table 3: Potential Microbial Biotransformation Reactions
| Enzymatic Reaction | Substrate | Product(s) |
| Carbamate Hydrolysis | This compound | 3-fluorophenol, Methylamine |
| Aromatic Hydroxylation | 3-fluorophenol | Fluorinated catechols |
| Ring Cleavage | Fluorinated catechols | Aliphatic acids |
This table outlines plausible microbial transformation steps based on the degradation of analogous compounds.
Adsorption and Desorption Behavior in Environmental Matrices
The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption and desorption characteristics in soil and sediment. The extent of adsorption is largely dependent on the physicochemical properties of the compound and the composition of the environmental matrix, particularly its organic matter and clay content.
Carbamate pesticides can be adsorbed through various mechanisms, including hydrophobic interactions, hydrogen bonding, and coordination with metal cations on clay surfaces. The Freundlich and Langmuir adsorption models are commonly used to describe the equilibrium distribution of pesticides between the solid and aqueous phases. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption to soil organic matter. Desorption studies indicate whether the binding is reversible, which has implications for the potential for leaching into groundwater.
Table 4: Typical Adsorption Coefficients for Carbamate Pesticides in Different Soil Types
| Soil Type | Organic Carbon (%) | Clay Content (%) | Freundlich Adsorption Coefficient (Kf) |
| Sandy Loam | 1.2 | 15 | 1.5 |
| Clay Loam | 2.5 | 35 | 5.8 |
| Silt Loam | 1.8 | 25 | 3.2 |
This table provides example data for other carbamate pesticides to illustrate the influence of soil properties on adsorption and does not represent data for this compound.
Mass Balance Studies for Environmental Persistence (Chemical Perspective)
A mass balance study aims to account for the total amount of a chemical in a given system over time by quantifying its distribution and transformation into various degradation products. For this compound, a comprehensive mass balance analysis would integrate data from hydrolysis, photolysis, and biotransformation studies to provide a holistic view of its environmental persistence.
Such a study would track the decline of the parent compound in different environmental compartments (water, soil, air) and the concurrent formation and subsequent decline of its major transformation products. This allows for an assessment of the relative importance of each degradation pathway under different environmental conditions. The ultimate fate of the carbon and fluorine atoms from the original molecule would also be a key aspect of a complete mass balance study. Due to the lack of specific experimental data for this compound, a quantitative mass balance model cannot be constructed.
Table 5: Conceptual Mass Balance of this compound in a Soil-Water System
| Process | Input | Output |
| Hydrolysis | This compound | 3-fluorophenol, Methylamine, CO2 |
| Photolysis | This compound | Photoproducts |
| Biotransformation | This compound | Metabolites, Biomass, CO2 |
| Adsorption | This compound (aqueous) | This compound (sorbed) |
| Volatilization | This compound (aqueous/sorbed) | This compound (gaseous) |
This table provides a conceptual framework for a mass balance study.
Future Research Directions and Emerging Paradigms for Phenol, 3 Fluoro , Methylcarbamate
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 3-fluorophenyl methylcarbamate will undoubtedly focus on moving beyond traditional synthetic protocols toward more sustainable and innovative approaches.
Key areas for exploration include:
Biocatalytic Synthesis: The use of enzymes, such as esterases and acyltransferases, offers a highly selective and green alternative for carbamate (B1207046) synthesis. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the formation of 3-fluorophenyl methylcarbamate in aqueous media at ambient temperature would represent a significant leap forward. nih.gov This approach minimizes the use of harsh reagents and organic solvents.
Electrochemical Methods: Anodic oxidation presents a novel and robust route for the synthesis of carbamoyl (B1232498) fluorides, which are direct precursors to carbamates. acs.org Future studies could adapt electrochemical principles to the direct synthesis of 3-fluorophenyl methylcarbamate, potentially using 3-fluorophenol (B1196323) and a methylamine (B109427) source, thereby reducing reliance on traditional coupling agents.
Solvent-Free and Greener Protocols: Methodologies that eliminate the need for conventional solvents are highly desirable. A future direction involves the development of a solvent-free synthesis for 3-fluorophenyl methylcarbamate, potentially using reagents like sodium cyanate (B1221674) and a mild acid catalyst, which has been shown to be effective for other primary carbamates. banglajol.info
Sustainable Reagent Systems: The use of quaternary organic ammonium (B1175870) carbonates and bicarbonates as both a reactant and a recyclable medium presents a sustainable pathway for carbamate production. google.com Applying this methodology to the synthesis of 3-fluorophenyl methylcarbamate could significantly improve the process's atom economy and reduce waste.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, aqueous media, environmentally friendly. nih.gov | Enzyme discovery and engineering for specific substrate acceptance. |
| Electrochemistry | Avoids harsh chemical oxidants, high efficiency, potential for flow chemistry. acs.org | Development of selective electrode materials and reaction conditions. |
| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. banglajol.info | Optimization of catalyst and reaction conditions for high yield and purity. |
Advanced Spectroscopic Characterization Utilizing Emerging Techniques
A deep understanding of a molecule's structure and dynamics is fundamental to harnessing its potential. While standard spectroscopic methods provide basic characterization, emerging techniques can offer unprecedented insight into the behavior of 3-fluorophenyl methylcarbamate.
Future research should employ:
Advanced Fluorine-19 NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. numberanalytics.comnumberanalytics.com Future studies should move beyond simple ¹⁹F NMR to include multidimensional techniques to probe through-space and through-bond correlations with other nuclei. Dynamic ¹⁹F NMR can be used to study conformational exchange and restricted rotation around the aryl-oxygen and carbamate bonds. numberanalytics.com Furthermore, applying ¹⁹F NMR for quantitative analysis in complex matrices, such as environmental samples, is a growing area of interest. nih.gov
Broadband UV Dual-Comb Spectroscopy: This novel technique allows for real-time monitoring of chemical species and their reactions in the gas phase. It could be employed to study the atmospheric chemistry or photostability of 3-fluorophenyl methylcarbamate, providing critical data on its environmental fate. theanalyticalscientist.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS provides vibrational information with extremely high sensitivity. This technique could be used to study the interaction of 3-fluorophenyl methylcarbamate with surfaces, such as nanoparticles or biological membranes, which is crucial for applications in materials science and drug delivery.
Table 2: Emerging Spectroscopic Techniques and Their Applications
| Technique | Type of Information | Potential Application for 3-fluorophenyl methylcarbamate |
|---|---|---|
| Multidimensional ¹⁹F NMR | Structural connectivity, spatial relationships, molecular dynamics. numberanalytics.com | Elucidation of detailed 3D structure and conformational preferences. |
| Dual-Comb Spectroscopy | Real-time reaction monitoring, photochemistry. theanalyticalscientist.com | Assessing environmental persistence and degradation pathways. |
In-depth Computational Studies for Predictive Chemical Behavior
Computational chemistry provides a powerful lens for predicting molecular properties and reactivity, guiding experimental work and accelerating discovery. Future research on 3-fluorophenyl methylcarbamate will heavily rely on in-depth computational studies to build predictive models of its behavior.
Key areas of focus will include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate key properties such as molecular geometry, electrostatic potential maps, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. These calculations can rationalize the electronic effect of the fluorine substituent on the reactivity of the aromatic ring and the carbamate moiety.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of 3-fluorophenyl methylcarbamate in different environments, such as in various solvents or in the presence of a biological target. This can predict its solubility, conformational flexibility, and how it interacts with other molecules, which is vital for designing it for specific functions.
Reaction Pathway Modeling: Computational modeling can be used to explore the mechanisms of the novel synthetic routes proposed in section 10.1. By calculating transition state energies, researchers can predict the feasibility of a proposed reaction and optimize conditions for higher yields, reducing the need for extensive empirical screening.
Design of Next-Generation Fluorinated Carbamate Derivatives for Specific Chemical Functions
Phenol (B47542), 3-fluoro-, methylcarbamate serves as an excellent scaffold for the design of new molecules with tailored properties. The presence of the fluorine atom and the carbamate group provides two distinct points for chemical modification. nih.govnih.gov
Future design strategies will likely involve:
Bioisosteric Replacement: The carbamate group is a well-known peptide bond surrogate. nih.gov Derivatives can be designed where this moiety is used to mimic a peptide linkage in enzyme inhibitors. The 3-fluorophenyl group can then be used to explore specific interactions within a protein's binding pocket, with the fluorine atom often enhancing binding affinity through favorable electrostatic interactions.
Modulation of Physicochemical Properties: The fluorine atom significantly influences properties like lipophilicity and metabolic stability. nih.gov Next-generation derivatives could be synthesized by adding further substituents to the phenyl ring or by modifying the N-methyl group of the carbamate. This would create a library of compounds with a wide range of properties, optimized for applications from agrochemicals to pharmaceuticals. nih.gov
Fluorine-18 Radiotracers for PET Imaging: The development of methods for late-stage fluorination is a major goal in medicinal chemistry. wallenberg.orgcas.cn A significant future direction would be to develop a synthetic route to label the 3-fluoro position of the molecule with the positron-emitting isotope fluorine-18. This would create a novel radiotracer for Positron Emission Tomography (PET), enabling its use in clinical diagnostics. wallenberg.org
Integration of Phenol, 3-fluoro-, methylcarbamate in Multi-Component Systems for Chemical Research
Beyond its use as a standalone molecule, 3-fluorophenyl methylcarbamate can serve as a valuable building block in the construction of more complex chemical systems.
Future research will explore its integration into:
Polymer Chemistry: The carbamate and phenyl functionalities allow this molecule to be potentially incorporated as a monomer unit in the synthesis of novel polymers. The fluorine atom would imbue the resulting polymer with unique properties, such as thermal stability and chemical resistance.
Supramolecular Assemblies: The carbamate group is capable of forming hydrogen bonds, a key interaction in supramolecular chemistry. nih.gov This molecule could be used as a component in the design of self-assembling systems, such as gels, liquid crystals, or molecular capsules, where the fluorinated phenyl group can be used to tune the assembly's properties.
Combinatorial Chemistry and Fragment-Based Discovery: In drug discovery, 3-fluorophenyl methylcarbamate can be used as a fluorinated fragment. In fragment-based screening, its binding to a biological target would be detected, and it would then be elaborated or combined with other fragments to build a potent drug candidate. Its use in combinatorial libraries provides a straightforward way to introduce a fluorinated carbamate motif. nih.gov
Q & A
Q. What are the key physicochemical properties of Phenol, 3-fluoro-, methylcarbamate, and how are they experimentally determined?
Methodological Answer: Critical physicochemical parameters include LogP (1.795), boiling point (215.4°C at 760 mmHg), and density (1.2023 g/cm³). These are determined using standardized techniques:
- LogP : Measured via reverse-phase HPLC or shake-flask methods to assess hydrophobicity.
- Boiling point : Determined using dynamic distillation setups with temperature probes calibrated to ASTM standards.
- Density : Calculated via pycnometry or gas displacement methods. Always validate results against reference databases (e.g., NIST Chemistry WebBook) and report statistical uncertainty .
Q. What synthetic routes are available for this compound?
Methodological Answer: A common route involves alkylation of phenol derivatives under catalytic conditions. For example:
- Catalysts : Sulfuric acid or AlCl₃ at 134–136°C with a 1:1.4 molar ratio of alkylated phenol to n-butene .
- Reagents : Phosgene and monomethylamine (40%) for carbamate formation, followed by purification via fractional distillation . Document catalyst efficiency and byproduct profiles using GC-MS or NMR for reproducibility.
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (Safety Codes: S24, S45) .
- Ventilation : Use fume hoods for synthesis steps involving phosgene or volatile intermediates.
- Disposal : Classify as hazardous waste (UN 2811) and neutralize acidic byproducts before disposal (Safety Code: S60) . Review institution-specific Safety Data Sheets (SDS) for localized protocols .
Advanced Research Questions
Q. How can analytical contradictions in this compound quantification be resolved?
Methodological Answer: Discrepancies in chromatographic or spectroscopic data may arise from:
- Isomerization : Check for positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives) using high-resolution NMR (¹H/¹³C) .
- Matrix Effects : Validate extraction methods (e.g., ionic liquid-assisted extraction with Br⁻ anions) to reduce interference in HPLC-UV analyses . Cross-validate results with FT-IR libraries (e.g., Forensic FT-IR Collection) for structural confirmation .
Q. What experimental design considerations ensure reproducibility in catalytic synthesis?
Methodological Answer:
- Catalyst Comparison : Systematically compare AlCl₃ vs. H₂SO₄ efficiency using kinetic studies (e.g., Arrhenius plots) and monitor side reactions via TLC .
- Batch Consistency : Use controlled reagent stoichiometry (e.g., phosgene:methylamine ratio) and document reaction temperature gradients (±0.5°C) .
- Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) to identify outlier batches .
Q. How do regulatory classifications impact this compound research?
Methodological Answer:
- Schedule I Compliance : In the U.S., adhere to DEA guidelines for storage (locked cabinets) and usage logs. Forensic applications require chain-of-custody documentation .
- Environmental Safety : Follow EPA guidelines (e.g., WGK Germany Class 3) to prevent aquatic toxicity. Use closed-system synthesis to avoid environmental release (Safety Code: S61) .
Q. What advanced techniques characterize thermal stability and decomposition pathways?
Methodological Answer:
- TGA-DSC : Perform thermogravimetric analysis under nitrogen to identify decomposition onset (~84.1°C flash point) and exothermic peaks .
- Pyrolysis-GC-MS : Analyze volatile degradation products (e.g., fluorophenols) under controlled pyrolysis conditions . Compare data with NIST thermochemical databases to confirm enthalpy of decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
